molecular formula C6H3Cl3N4 B103035 2,6,8-Trichloro-7-methylpurine CAS No. 16404-16-3

2,6,8-Trichloro-7-methylpurine

Cat. No.: B103035
CAS No.: 16404-16-3
M. Wt: 237.5 g/mol
InChI Key: UMASKSWPRALKCL-UHFFFAOYSA-N
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Description

2,6,8-Trichloro-7-methylpurine is a chlorinated purine derivative. Purines are a group of heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The presence of chlorine atoms and a methyl group in this compound makes it a compound of interest in various chemical and biological research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6,8-Trichloro-7-methylpurine can be synthesized through the chlorination of 7-methylpurine. The process typically involves the use of chlorine gas in the presence of a solvent such as phosphorus oxychloride. The reaction is carried out at elevated temperatures to ensure complete chlorination at the 2, 6, and 8 positions of the purine ring .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves careful control of temperature, chlorine gas flow rate, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2,6,8-Trichloro-7-methylpurine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile at elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are derivatives where the chlorine atoms are replaced by the nucleophiles.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used but can include various oxidized or reduced forms of the original compound.

Scientific Research Applications

2,6,8-Trichloro-7-methylpurine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6,8-Trichloro-7-methylpurine involves its interaction with molecular targets such as enzymes and nucleic acids. The chlorine atoms and the methyl group can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-7-methylpurine: Lacks one chlorine atom compared to 2,6,8-Trichloro-7-methylpurine.

    2,8-Dichloro-3,7-dimethylhypoxanthine: Contains additional methyl groups and different chlorine substitution patterns.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three chlorine atoms and a methyl group makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

2,6,8-trichloro-7-methylpurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3N4/c1-13-2-3(7)10-5(8)11-4(2)12-6(13)9/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMASKSWPRALKCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C(N=C2Cl)Cl)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290750
Record name 2,6,8-trichloro-7-methylpurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16404-16-3
Record name NSC70891
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70891
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6,8-trichloro-7-methylpurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6,8-trichloro-7-methyl-7H-purine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can 2,6,8-Trichloro-7-methylpurine be utilized in the synthesis of potentially therapeutic molecules?

A1: this compound serves as a valuable starting material for synthesizing modified purine nucleosides with potential biological activity. Its structure allows for sequential nucleophilic substitution reactions at the 2-, 6-, and 8- positions, enabling the introduction of various substituents. [] This property is exploited to synthesize 7,8-dihydro-7-methyl-8-thioxoguanosine, an analog of the naturally occurring guanosine, exhibiting broad-spectrum antiviral activity. []

Q2: What is the significance of the sequential nucleophilic substitution reactions in this context?

A2: The sequential nucleophilic substitution on this compound is crucial for two reasons. First, it allows for the controlled introduction of specific functional groups at desired positions on the purine ring. [] This control is vital for building molecules with tailored properties. Second, this strategy facilitates the synthesis of diverse cyclic peptidomimetics. These molecules mimic the structure and function of naturally occurring peptides and hold potential as therapeutic agents. [] By utilizing this approach, researchers can synthesize a library of compounds with varying ring sizes and backbone compositions, facilitating the exploration of structure-activity relationships and the identification of promising drug candidates.

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